molecular formula C25H22F3N5O4S B605355 Alvelestat CAS No. 848141-11-7

Alvelestat

Cat. No. B605355
M. Wt: 545.53
InChI Key: QNQZWEGMKJBHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alvelestat is an orally bioavailable, selective, and reversible inhibitor of human neutrophil elastase (NE), with potential anti-inflammatory activity . Upon administration, alvelestat binds to and inhibits the activity of human NE. This inhibits NE-mediated inflammatory responses, which may prevent lung inflammation and injury, and may improve lung function associated with NE-induced respiratory diseases . NE, a serine protease released by neutrophils during inflammation, is upregulated in a number of respiratory diseases .


Molecular Structure Analysis

The molecular formula of Alvelestat is C25H22F3N5O4S . The IUPAC name is 6-methyl-5-(2-methylpyrazol-3-yl)-N-[(5-methylsulfonylpyridin-2-yl)methyl]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide . The molecular weight is 545.5 g/mol .

Scientific Research Applications

1. Bronchiolitis Obliterans Syndrome (BOS) Treatment

  • Application Summary : Alvelestat has been used in a Phase 1 study for the treatment of Bronchiolitis Obliterans Syndrome (BOS), a rare but devastating complication of chronic graft-versus-host disease (GVHD) after allogeneic hematopoietic cell transplantation (HCT) .
  • Methods of Application : Patients aged ≥18 years with BOS and chronic GVHD after HCT were recruited. Alvelestat was given orally starting at 60mg twice daily and increased every 2 weeks as tolerated to 120mg twice daily, 180mg twice daily, and finally 240mg twice daily .
  • Results : All 7 patients were able to tolerate dose escalation of alvelestat up to the maximum dose 240mg twice daily; Maximum Tolerated Dose (MTD) was not reached .

2. Improvement of Porcine Islet Isolation and Transplantation

  • Application Summary : Alvelestat has been used for pancreas preservation, which contributes to the improvement of porcine islet isolation and transplantation .
  • Methods of Application : Porcine pancreata were preserved with or without 5 μM alvelestat for 18 hours, and islet isolation was performed .
  • Results : The islet yields before and after purification were significantly higher in the alvelestat (+) group than in the alvelestat (−) group .

3. Chronic Obstructive Pulmonary Disease (COPD) Treatment

  • Application Summary : Alvelestat has been investigated for the basic science of Chronic Obstructive Pulmonary Disease (COPD) .

Safety And Hazards

In the ASTRAEUS trial, Alvelestat demonstrated significant and consistent reductions in all three biomarkers related to AATD-LD disease activity: blood neutrophil elastase (NE), Aα-val 360, and the elastin breakdown product, desmosine . No safety signals were associated with Alvelestat .

Future Directions

Alvelestat has received U.S. Orphan Drug Designation for the treatment of AATD-LD and Fast Track Designation from the FDA . Two Phase 2 trials of Alvelestat in severe AATD-LD have been completed, ASTRAEUS (NCT03636347) and ATALANTa (NCT03679598) . Based on these data, Mereo is completing preparatory work for a pivotal Phase 3 study evaluating Alvelestat (240 mg) compared to placebo . If successful, this is expected to support submissions for full regulatory approval in the US .

properties

IUPAC Name

6-methyl-5-(2-methylpyrazol-3-yl)-N-[(5-methylsulfonylpyridin-2-yl)methyl]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3N5O4S/c1-15-20(22-9-10-31-32(22)2)12-21(23(34)30-13-17-7-8-19(14-29-17)38(3,36)37)24(35)33(15)18-6-4-5-16(11-18)25(26,27)28/h4-12,14H,13H2,1-3H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQZWEGMKJBHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)NCC3=NC=C(C=C3)S(=O)(=O)C)C4=CC=NN4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F3N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40233875
Record name Alvelestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40233875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alvelestat

CAS RN

848141-11-7
Record name Alvelestat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848141117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alvelestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11863
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alvelestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40233875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALVELESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y5629322X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1c(-c2ccnn2C)cc(C(=O)O)c(=O)n1-c1cccc(C(F)(F)F)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid (52.0 kg, 1 mol eq, limiting reagent) and acetonitrile (208 L, 4 rel vol,) were charged. The reaction mixture was heated to 50° C. 1,1′-s carbonyldiimidazole as a solution in acetonitrile (208 L, 4 rel vol) is charged to the reaction until the reaction is complete as judged by HPLC. C-(5-(Methanesulfonyl)pyridine-2-yl)methylamine monohydrochloride (33.8 kg, 1.1 mol eq) was charged and the reaction maintained at 50° C. until the reaction was deemed complete as judged by HPLC. Water (780 L, 15 rel vol) was charged. The reaction mixture was stirred, cooled and further stirred. The solid was collected by filtration and washed twice with water (2×104 L, 2×2 rel vol) and dried to constant weight to yield the title compound (96.0 kg, 176.0 mol, 96%); 1H NMR (d6-DMSO): δ 1.83 (s, 3H); 3.29 (s, 3H); 3.72 (s, 3H); 4.73 (d, 2H, J 5.8 Hz); 6.33 (d, 1H, J=1.9 Hz); 7.53 (d, 1H, J=1.9 Hz); 7.57 (d, 1H, J 8.3 Hz); 7.81-7.88 (m, 2H); 7.92-7.94 (m, 1H); 8.03 (s, 1H); 8.21 (s, 1H); 8.27 (dd, 1H, J 2.3, 7.9 Hz); 8.99 (d, 1H, J=2.3 Hz); 10.06 (t, 1H, J 6.0 Hz); LCMS: m/z 546.3 (MH+).
Name
6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,1′-s carbonyldiimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
208 L
Type
solvent
Reaction Step Two
Quantity
33.8 kg
Type
reactant
Reaction Step Three
Name
Quantity
780 L
Type
reactant
Reaction Step Four
Quantity
208 L
Type
solvent
Reaction Step Five
Yield
96%

Synthesis routes and methods III

Procedure details

HBTU (30 mg, 0.079 mmol) was added to {[5-(methylsulfonyl)pyridin-2-yl]methyl}amine hydrochloride (20 mg, 0.090 mmol), 6-methyl-5-(2-methyl-2H-pyrazol-3-yl)-2-oxo-1-(3-trifluoromethyl-phenyl)-1,2-dihydro-pyridine-3-carboxylic acid (Example 92 (a), 27 mg, 0.072 mmol) and DMA (23 μl, 0.31 mmol) in NMP (0.25 ml) and the mixture was stirred in a sealed vial overnight. The product was purified by preparative HPLC and freeze-dried to give the title compound as a white solid (8 mg, 20%).
Name
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step Two
Name
6-methyl-5-(2-methyl-2H-pyrazol-3-yl)-2-oxo-1-(3-trifluoromethyl-phenyl)-1,2-dihydro-pyridine-3-carboxylic acid
Quantity
27 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Example 92 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
23 μL
Type
reactant
Reaction Step Five
Name
Quantity
0.25 mL
Type
solvent
Reaction Step Six
Yield
20%

Citations

For This Compound
163
Citations
R Otsuka, C Miyagi-Shiohira, K Kuwae… - Journal of Clinical …, 2022 - mdpi.com
… with alvelestat, … alvelestat for 18 h, and islet isolation was performed. The islet yields before and after purification were significantly higher in the alvelestat (+) group than in the alvelestat …
Number of citations: 3 www.mdpi.com
A Im, J Parkin, NG Holtzman, W Moore, LM Curtis… - Blood, 2021 - Elsevier
… We are conducting a phase 1b study of an oral NE inhibitor, alvelestat, in patients with BOS after HCT . Biomarkers, including the elastin breakdown peptides desmosine/isodesmosine (…
Number of citations: 2 www.sciencedirect.com
A Im, NG Holtzman, LM Curtis, L Parsons-Wandell… - Blood, 2020 - Elsevier
… oral NE inhibitor, alvelestat, in patients with BOS after HCT. … We conducted a phase 1 study of an oral NE inhibitor, alvelestat, … Alvelestat was given orally starting at 60mg twice daily (the …
Number of citations: 0 www.sciencedirect.com
MG Matera, P Rogliani, J Ora, L Calzetta… - Expert Opinion on …, 2023 - Taylor & Francis
… breakdown products in BALF were avoided in mice and rats when alvelestat was given orally [Citation66]. Blockade of NETs by alvelestat protected against ALI in mice [Citation67]. …
Number of citations: 4 www.tandfonline.com
H Li, X Zhou, H Tan, Y Hu, L Zhang, S Liu, M Dai, Y Li… - Oncotarget, 2018 - ncbi.nlm.nih.gov
… Alvelestat can inhibit neutrophil elastase (NE), which serves an important role in NET formation, so we investigated whether alvelestat … to explore whether alvelestat has the potential to …
Number of citations: 65 www.ncbi.nlm.nih.gov
J Parkin, S Rabbie, I Black, J Inshaw - B22. NEW TREATMENTS …, 2023 - atsjournals.org
… between treatment (combined Alvelestat arms vs. Placebo), … -Activity domain in the alvelestat-treated subjects (Figure). … relationship between the effect of alvelestat on the NE …
Number of citations: 1 www.atsjournals.org
RA Stockley, I Titlestad, H Tanash… - C15. EMERGING …, 2023 - atsjournals.org
… METHODS Multicentre, double-blind, placebo-controlled trial of low or high dose alvelestat … were dosed with alvelestat or placebo. Low and high dose alvelestat decreased NE activity …
Number of citations: 1 www.atsjournals.org
Y Liu, P Jiang, L An, M Zhu, J Li, Y Wang… - Journal of Translational …, 2022 - Springer
… A dose of 3 mg/kg Alvelestat was used in this study to … of Alvelestat, we then explored the effect of Alvelestat on APOE − / − mice fed with western diet. Our results showed that Alvelestat …
Number of citations: 5 link.springer.com
Z Attia, JC Rowe, E Kim, S Varikuti… - European journal of …, 2018 - Wiley Online Library
… , we next evaluated Alvelestat (AZD9668), a fluorinated inhibitor of NE. Alvelestat reduced IgM … in IgA production was also seen when Alvelestat was added to splenocytes cultured in the …
Number of citations: 7 onlinelibrary.wiley.com
S Rocha, R Félix, MJ Valente, A Bento-Silva, R Rebelo… - Membranes, 2023 - mdpi.com
… [21] reported the use of membranes coated with the inhibitors alpha1-antitrypsin, serpin B1, elafin, or Alvelestat to reduce the proteolytic activity of HNE in in vitro tests. These studies …
Number of citations: 7 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.